N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a dithiepan ring, a pyrazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the dithiepan ring This can be achieved through the reaction of appropriate thiol and alcohol precursors under controlled conditions The pyrazole ring is then introduced through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxamide group can be reduced to amines under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carboxamide group may produce primary or secondary amines.
Scientific Research Applications
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethoxybenzamide
- N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide
- N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Uniqueness
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-15-5-9(11(14-15)18-2)10(16)13-6-12(17)7-19-3-4-20-8-12/h5,17H,3-4,6-8H2,1-2H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKRWJYDECMUBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2(CSCCSC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.